molecular formula C18H17ClN2O3 B2651025 3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034415-19-3

3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide

Cat. No.: B2651025
CAS No.: 2034415-19-3
M. Wt: 344.8
InChI Key: JDRCSPDCXDWZPS-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a complex organic compound that features a chlorinated phenyl group, a furo[2,3-c]pyridine moiety, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the construction of the furo[2,3-c]pyridine core through cyclization reactions. The final step involves the formation of the propanamide linkage via amide bond formation reactions, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as luminescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furo[2,3-c]pyridine moiety could play a key role in these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is unique due to its combination of a chlorinated phenyl group, a furo[2,3-c]pyridine core, and a propanamide linkage. This structural arrangement imparts specific chemical and physical properties that distinguish it from other compounds with similar functional groups.

Biological Activity

The compound 3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₄ClN₃O₂
  • Molecular Weight: 303.74 g/mol

Structural Features

  • The presence of a chlorophenyl group suggests potential interactions with various biological targets.
  • The furo[2,3-c]pyridin moiety may contribute to its unique pharmacological profile.

Pharmacological Effects

Research indicates that the compound exhibits a range of biological activities, particularly in the following areas:

  • Antidepressant Activity
    • Studies have shown that compounds with similar structures can act as dual antagonists at serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation. In vivo tests demonstrated that such compounds exhibit antidepressant-like effects in models like the forced swim test (FST) .
  • Anti-inflammatory Properties
    • The compound has been suggested to possess anti-inflammatory effects, potentially through modulation of immune responses .
  • Cytotoxicity and Safety Profile
    • Preliminary evaluations indicate that while the compound shows no significant hepatotoxicity, it requires further investigation regarding its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The chlorophenyl group may facilitate binding to various receptors involved in neurotransmission.
  • The furo[2,3-c]pyridin structure may enhance interactions with specific protein targets related to inflammation and mood disorders.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of the compound:

StudyFindings
Study 1Demonstrated antidepressant-like effects in FST with similar compounds targeting serotonin receptors .
Study 2Investigated anti-inflammatory properties and potential for modulating immune responses .
Study 3Assessed safety profile via ADMET analysis, indicating low hepatotoxicity but potential CYP interactions .

In Silico Studies

Recent in silico analyses predict favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics. These studies also indicate minimal risk of mutagenicity compared to existing antidepressants like trazodone .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-15-3-1-2-13(12-15)4-5-16(22)20-8-10-21-9-6-14-7-11-24-17(14)18(21)23/h1-3,6-7,9,11-12H,4-5,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRCSPDCXDWZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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